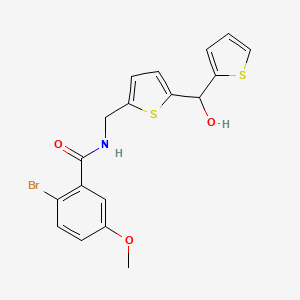![molecular formula C12H20N2O B2612597 cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone CAS No. 2034516-14-6](/img/structure/B2612597.png)
cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” has been reported in the literature. For instance, two compounds, 5-(6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole (A-833834) and 2-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one (A-752274), were synthesized and labeled with 11 C . Another synthesis process involved the addition of (4-aminophenyl)(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone to a solution of a precursor compound in 2-methylpropan-2-ol .
Molecular Structure Analysis
The molecular structure of “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” is characterized by a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom . The compound also contains a cyclobutyl group and a ketone functional group.
Aplicaciones Científicas De Investigación
Stereospecific Synthesis
One application involves the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This process highlights the compound's utility in obtaining enantiomerically pure pyrrolidines, which are significant in the synthesis of biologically active molecules (Udry et al., 2014).
Substitution Reactions and Crystal Structure
Another application is found in the synthesis and crystal structure analysis of boric acid ester intermediates, which involve substitution reactions leading to compounds with detailed molecular structures confirmed by various spectroscopic methods and crystallographic analyses. These studies contribute to our understanding of the compound's physicochemical properties and potential applications in materials science (Huang et al., 2021).
Novel Synthesis Approaches
Research also delves into novel synthesis methods and properties of derivatives, demonstrating the compound's versatility in organic synthesis. For example, the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives and their unique oxidative properties under certain conditions reveal potential applications in developing new chemical processes and materials (Mitsumoto & Nitta, 2004).
Catalytic Methods and Chemical Reactions
The compound and its derivatives are also explored in catalytic methods and chemical reactions, such as the gold-catalyzed cycloisomerizations of ene-ynamides, leading to the formation of compounds with a methanopyrrolidine subunit. This research underscores the compound's application in catalysis and the synthesis of structurally diverse molecules (Couty et al., 2009).
Biochemical Applications
Finally, the study of the quinoprotein methanol dehydrogenase from Methylobacterium extorquens provides insight into the biochemical applications of related compounds. The research focuses on the enzyme's structure, the role of its prosthetic group (pyrroloquinoline quinone), and the essential calcium ion, highlighting the compound's relevance in biochemistry and enzymology (Ghosh et al., 1995).
Direcciones Futuras
The future directions for research on “cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone” and similar compounds could involve the development of new ligands for α7-nAChR . These compounds could potentially be used in positron emission tomography (PET) to visualize α7-nAChR in the human brain .
Propiedades
IUPAC Name |
cyclobutyl-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-5-10-7-14(8-11(10)6-13)12(15)9-3-2-4-9/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBIGLQRLXSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclobutyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

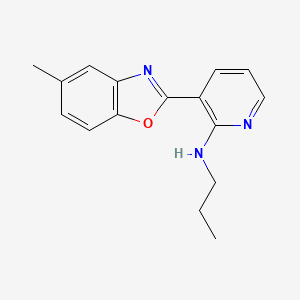
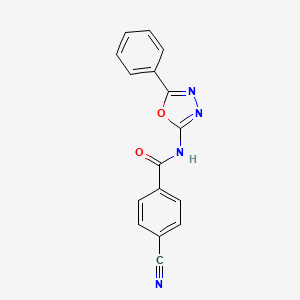
![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)
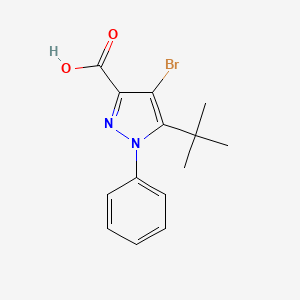
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2612524.png)
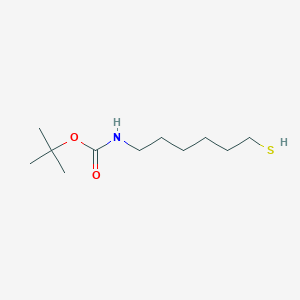
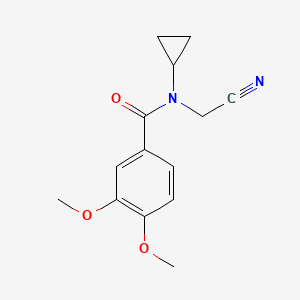
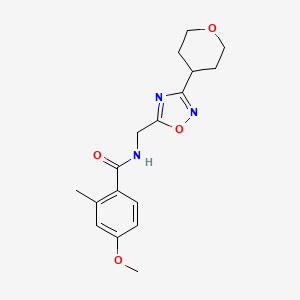
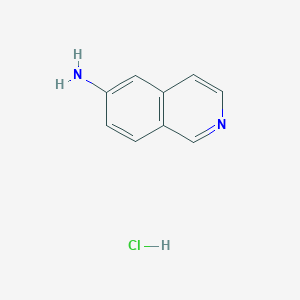
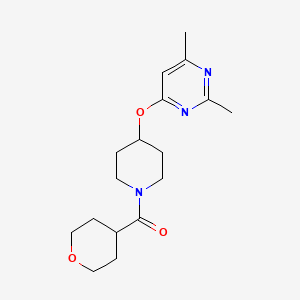
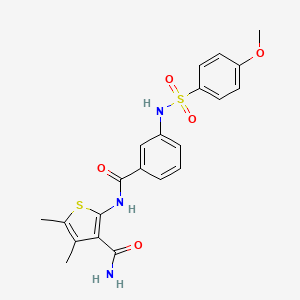
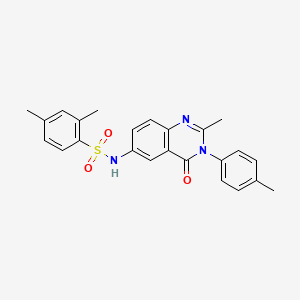
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2612535.png)
